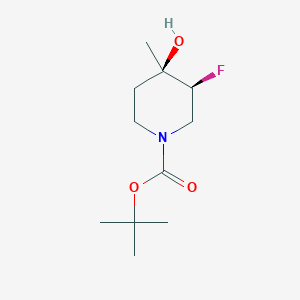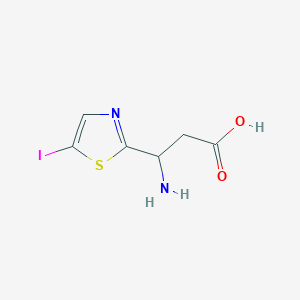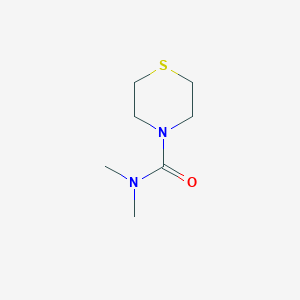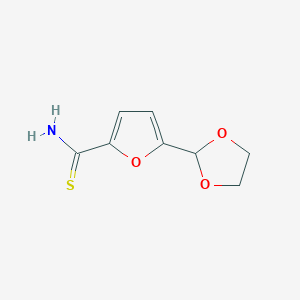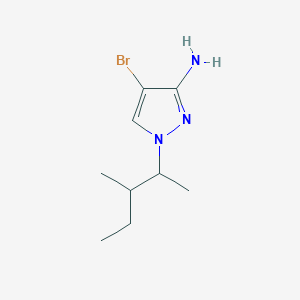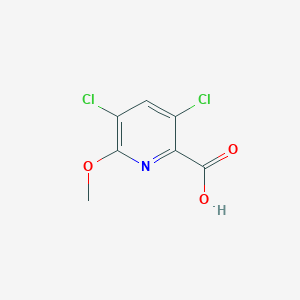
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylic acid group attached to the pyridine ring. This compound is typically a white to light yellow solid with a distinct odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves the reaction of 2-amino-6-methoxypyridine with cuprous chloride . The reaction conditions typically include the use of organic solvents such as ether or chloroform, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include alcohols or amines.
Applications De Recherche Scientifique
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trichloro-6-methoxypyridine: Similar structure but with an additional chlorine atom.
6-Methoxypyridine-2-carboxylic acid: Lacks the chlorine atoms, making it less reactive.
Uniqueness
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine atoms and a methoxy group on the pyridine ring allows for versatile chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C7H5Cl2NO3 |
|---|---|
Poids moléculaire |
222.02 g/mol |
Nom IUPAC |
3,5-dichloro-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-4(9)2-3(8)5(10-6)7(11)12/h2H,1H3,(H,11,12) |
Clé InChI |
LTYWSPAEUUTRAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
